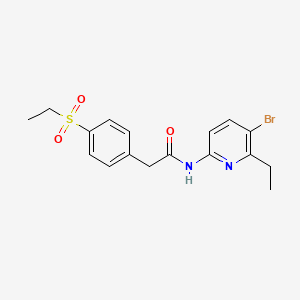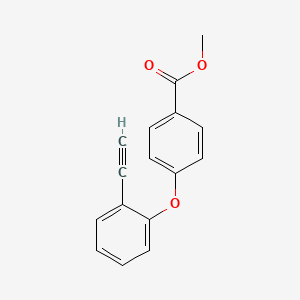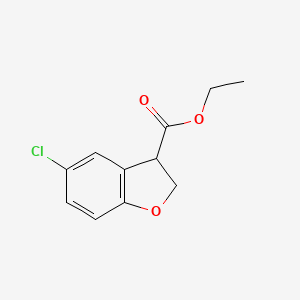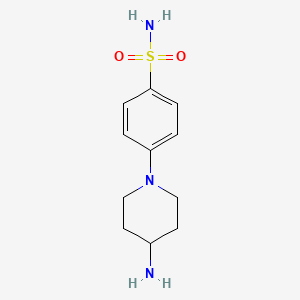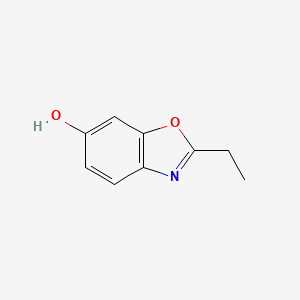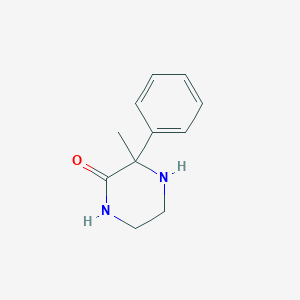
3-Methyl-3-phenylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-phenylpiperazin-2-one is a heterocyclic organic compound that belongs to the piperazine family Piperazines are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-phenylpiperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Another method involves the reaction of aromatic aldehydes (such as benzaldehyde) with substituted halo amines (like 2-chloroethylamine) to form imine tautomers. These intermediates can then be cyclized with substituted alkyl haloamines and reduced with metal hydrides to produce this compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of novel intermediates and selective protection/deprotection steps to minimize by-products and enhance the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-phenylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using metal hydrides like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Metal hydrides like sodium borohydride or lithium aluminium hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced piperazines, and various substituted piperazine derivatives .
Scientific Research Applications
3-Methyl-3-phenylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of pharmaceuticals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Methyl-3-phenylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to act on neurotransmitter receptors, particularly serotonin and dopamine receptors, which are involved in mood regulation. This interaction can lead to changes in neurotransmitter levels and subsequent physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-phenylpiperazine
- 2-Phenylpiperazine
- 1,4-Dimethyl-2-phenylpiperazine
Uniqueness
3-Methyl-3-phenylpiperazin-2-one is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-methyl-3-phenylpiperazin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-11(9-5-3-2-4-6-9)10(14)12-7-8-13-11/h2-6,13H,7-8H2,1H3,(H,12,14) |
InChI Key |
RGIMHSYGBHHKDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NCCN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13879229.png)
![[3-[(4-Methoxyphenyl)methoxy]phenyl]methanol](/img/structure/B13879235.png)
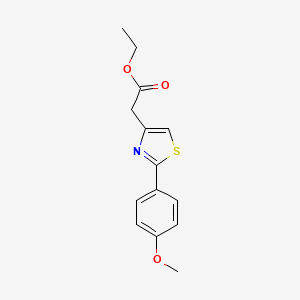
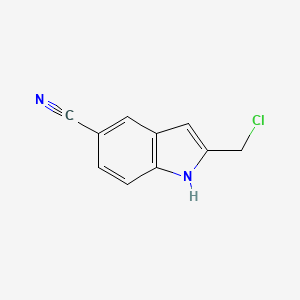
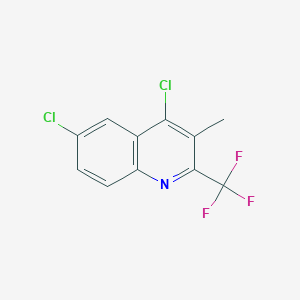
![5-(3-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13879263.png)
![[4-(4-Methoxyanilino)phenyl]methanol](/img/structure/B13879265.png)
![5-Bromo-3-[(2-chloro-4-fluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13879273.png)
